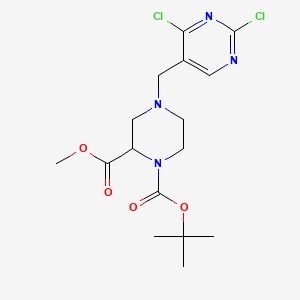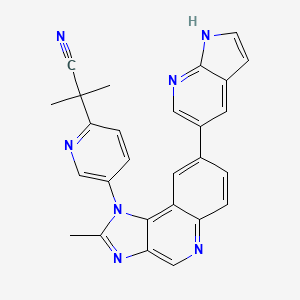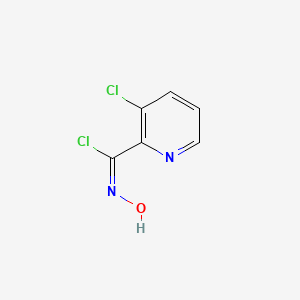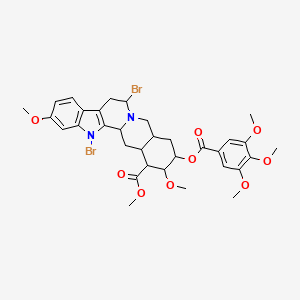
1-tert-Butyl 2-methyl 4-((2,4-dichloropyrimidin-5-yl)methyl)piperazine-1,2-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-tert-Butyl 2-methyl 4-((2,4-dichloropyrimidin-5-yl)methyl)piperazine-1,2-dicarboxylate is a complex organic compound with potential applications in various fields of scientific research. This compound features a piperazine ring substituted with a dichloropyrimidine moiety and protected by tert-butyl and methyl groups. Its unique structure makes it an interesting subject for chemical synthesis and biological studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-tert-Butyl 2-methyl 4-((2,4-dichloropyrimidin-5-yl)methyl)piperazine-1,2-dicarboxylate typically involves multiple steps, starting with the preparation of the piperazine ring and subsequent functionalization. Common synthetic routes include:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Introduction of the Dichloropyrimidine Moiety: The dichloropyrimidine group is introduced via nucleophilic substitution reactions, where the piperazine ring reacts with 2,4-dichloropyrimidine in the presence of a base.
Protection with tert-Butyl and Methyl Groups: The final step involves the protection of the piperazine ring with tert-butyl and methyl groups using tert-butyl chloroformate and methyl iodide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
1-tert-Butyl 2-methyl 4-((2,4-dichloropyrimidin-5-yl)methyl)piperazine-1,2-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to modify the functional groups.
Substitution: Nucleophilic substitution reactions are common, where the dichloropyrimidine moiety can be replaced with other nucleophiles under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Bases like sodium hydroxide, potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the piperazine ring.
Aplicaciones Científicas De Investigación
1-tert-Butyl 2-methyl 4-((2,4-dichloropyrimidin-5-yl)methyl)piperazine-1,2-dicarboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-tert-Butyl 2-methyl 4-((2,4-dichloropyrimidin-5-yl)methyl)piperazine-1,2-dicarboxylate involves its interaction with specific molecular targets and pathways. The dichloropyrimidine moiety is known to interact with nucleophilic sites in biological molecules, potentially inhibiting enzymes or disrupting cellular processes. The piperazine ring may also contribute to its biological activity by enhancing its binding affinity to target proteins.
Comparación Con Compuestos Similares
Similar Compounds
1-tert-Butyl 2-methyl (2R,4S)-4-aminopyrrolidine-1,2-dicarboxylate: A similar compound with an aminopyrrolidine ring instead of a piperazine ring.
1-(Tert-butyl) 2-methyl (2S,4R)-4-((4-bromo-7-fluoroisoindoline-2-carbonyl)oxy)pyrrolidine-1,2-dicarboxylate: Features a bromo-fluoroisoindoline moiety.
Uniqueness
1-tert-Butyl 2-methyl 4-((2,4-dichloropyrimidin-5-yl)methyl)piperazine-1,2-dicarboxylate is unique due to its combination of a piperazine ring with a dichloropyrimidine moiety, providing distinct chemical and biological properties compared to similar compounds
Propiedades
Fórmula molecular |
C16H22Cl2N4O4 |
|---|---|
Peso molecular |
405.3 g/mol |
Nombre IUPAC |
1-O-tert-butyl 2-O-methyl 4-[(2,4-dichloropyrimidin-5-yl)methyl]piperazine-1,2-dicarboxylate |
InChI |
InChI=1S/C16H22Cl2N4O4/c1-16(2,3)26-15(24)22-6-5-21(9-11(22)13(23)25-4)8-10-7-19-14(18)20-12(10)17/h7,11H,5-6,8-9H2,1-4H3 |
Clave InChI |
UWICCMZQVODMKV-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCN(CC1C(=O)OC)CC2=CN=C(N=C2Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(5-chloro-2-hydroxy-4-methylphenyl)-4-(4-ethoxy-3-methoxyphenyl)-5-(2-hydroxyethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14089878.png)

![7-Chloro-1-(3-ethoxyphenyl)-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14089887.png)
![1-[3-Methoxy-4-(3-methylbutoxy)phenyl]-2-propyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14089888.png)
![9-(4-ethoxyphenyl)-1,7-dimethyl-3-nonyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B14089896.png)
![N'-[(1Z)-1-(4-aminophenyl)ethylidene]-5-tert-butyl-1H-pyrazole-3-carbohydrazide](/img/structure/B14089901.png)
![(13-methyl-17-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl) octadec-9-enoate](/img/structure/B14089915.png)


![2-(3-Hydroxypropyl)-1-(3-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14089928.png)
![3-(2-methoxyethyl)-8-(2-methoxyphenyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B14089932.png)



